2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
CAS No.: 1060329-01-2
Cat. No.: VC11925688
Molecular Formula: C19H17ClN2O3S2
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide - 1060329-01-2](/images/structure/VC11925688.png)
Specification
CAS No. | 1060329-01-2 |
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Molecular Formula | C19H17ClN2O3S2 |
Molecular Weight | 420.9 g/mol |
IUPAC Name | 2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C19H17ClN2O3S2/c20-17-5-1-2-6-18(17)27(24,25)22-15-9-7-14(8-10-15)12-19(23)21-13-16-4-3-11-26-16/h1-11,22H,12-13H2,(H,21,23) |
Standard InChI Key | OFHLTTPASDNFGZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl |
Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl |
Introduction
2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound belonging to the class of sulfonamide derivatives. It features a sulfonamide functional group, known for its biological activity, particularly in medicinal chemistry. The compound's structure includes both aromatic and thiophene moieties, suggesting potential applications in pharmaceuticals, especially as antimicrobial or anticancer agents.
Key Features:
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Molecular Formula: C16H16ClN3O2S
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Molecular Weight: Approximately 351.83 g/mol
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Functional Groups: Sulfonamide, thiophene, and acetamide
Chemical Reactions:
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Hydrolysis: The compound can undergo hydrolysis, which is typical for acetamides.
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Nucleophilic Substitution: Possible due to the presence of a chlorinated substituent.
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Electrophilic Aromatic Substitution: Can occur on the aromatic rings.
Synthesis
The synthesis of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product. The process typically includes the formation of the sulfonamide linkage and the introduction of the thiophene moiety.
Synthesis Steps:
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Formation of Sulfonamide Linkage: Involves reacting a sulfonamide precursor with an aromatic amine.
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Introduction of Thiophene Moiety: Typically achieved through alkylation or acylation reactions involving thiophene derivatives.
Potential Applications
Given its structural features, 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide may find applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. The presence of both sulfonamide and thiophene groups suggests interactions with biological targets, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds:
Compound Name | Molecular Formula | Key Features |
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N-[4-(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide | C18H12Cl2N2O2S | Contains dichlorobenzoyl group; potential anticancer activity |
N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene | C16H16ClN3S | Exhibits similar thiophene structure; explored for antimicrobial properties |
4-Amino-N-(thiophen-2-yl)benzamide | C11H10N2OS | Lacks chlorinated substituents; simpler structure but retains biological relevance |
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